molecular formula C20H14N4O3 B2990606 N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-nitrobenzamide CAS No. 313266-18-1

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-nitrobenzamide

Cat. No. B2990606
CAS RN: 313266-18-1
M. Wt: 358.357
InChI Key: UYWNMXWKRUIMLC-UHFFFAOYSA-N
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Description

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-nitrobenzamide, commonly known as IPNB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. IPNB belongs to the class of imidazopyridine derivatives and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

The imidazo[1,2-a]pyridine core of the compound has been explored for its potential in developing new anticancer agents . Researchers have synthesized various derivatives and evaluated their efficacy against different cancer cell lines. The structural versatility of this compound allows for the creation of novel molecules that can be optimized for better selectivity and potency against cancer targets.

Materials Science: Optoelectronic Devices

In materials science, derivatives of imidazo[1,2-a]pyridine, which share a similar core structure with the compound , have been utilized in the development of optoelectronic devices . These compounds are valued for their luminescent properties, making them suitable for applications such as sensors and emitters in confocal microscopy and imaging.

Pharmacology: Antifungal Applications

The compound’s framework is structurally related to imidazo[1,2-a]pyridine derivatives that have shown promising antifungal activities . These activities are particularly relevant in the context of increasing antibiotic resistance, highlighting the compound’s potential role in developing new antifungal therapies.

Biochemistry: Enzyme Inhibition

Imidazo[1,2-a]pyridine derivatives have been studied for their ability to inhibit key enzymes in biochemical pathways . This includes the inhibition of ergosterol biosynthesis in fungal cells, which is a critical component of the fungal cell membrane. The compound’s ability to inhibit enzyme activity can be leveraged to study and manipulate biochemical pathways for research and therapeutic purposes.

Chemical Engineering: Synthesis Methods

The compound’s synthesis involves chemodivergent strategies that are of significant interest in chemical engineering . The methods developed for its synthesis can be applied to create a variety of structurally related compounds, which can then be used in diverse applications ranging from pharmaceuticals to polymers.

Environmental Science: Corrosion Inhibition

While not directly related to the compound , imidazo[1,2-a]pyridine frameworks have been investigated for their use as corrosion inhibitors . These studies are crucial in environmental science, where the prevention of material degradation can lead to more sustainable practices.

Mechanism of Action

properties

IUPAC Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-20(14-7-9-17(10-8-14)24(26)27)21-16-5-3-4-15(12-16)18-13-23-11-2-1-6-19(23)22-18/h1-13H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWNMXWKRUIMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-nitrobenzamide

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